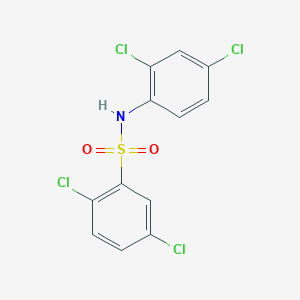

2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide

Description

Properties

CAS No. |

5350-18-5 |

|---|---|

Molecular Formula |

C12H7Cl4NO2S |

Molecular Weight |

371.1 g/mol |

IUPAC Name |

2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H7Cl4NO2S/c13-7-2-4-11(10(16)5-7)17-20(18,19)12-6-8(14)1-3-9(12)15/h1-6,17H |

InChI Key |

LOPCFCOAJJIINU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

2,5-Dichlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of 1,2,4-trichlorobenzene or direct sulfonation of 1,3-dichlorobenzene. A representative protocol includes:

2,4-Dichloroaniline Preparation

2,4-Dichloroaniline is commercially available but can be synthesized via nitration and reduction of 1,3-dichlorobenzene or hydrolysis of 2,4-dichloronitrobenzene.

Coupling Reaction

The sulfonamide is formed by reacting 2,5-dichlorobenzenesulfonyl chloride with 2,4-dichloroaniline:

-

Procedure :

-

Yield : 65–85% (dependent on purity of starting materials).

Alternative Synthetic Routes

One-Pot Sulfonation and Amidation

A modified method eliminates isolation of the sulfonyl chloride:

Catalytic Methods

Scandium triflate (Sc(OTf)₃) enhances reaction efficiency in polar solvents:

-

Procedure :

-

Yield : 88–92%.

Optimization and Process Parameters

Solvent Effects

Temperature and Time

Work-Up and Purification

-

Recrystallization Solvents : Ethanol (mp 230–232°C), acetonitrile (purity >99%).

-

Chromatography : Silica gel with hexane/ethyl acetate (7:3) for analytical-grade product.

Analytical Validation

Spectroscopic Data

Crystal Structure Analysis

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Cost Efficiency : One-pot methods reduce solvent use and steps.

-

Waste Management : Chlorinated byproducts require neutralization with aqueous NaHCO₃.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation: Products include benzenesulfonic acids.

Reduction: Products include benzenesulfinic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of 2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide against influenza viruses. It has been shown to inhibit the entry and replication of various strains of influenza, including H1N1 and H5N1. In primary human bronchial epithelial cells infected with influenza virus, this compound significantly reduced viral mRNA levels and protein expression in a dose-dependent manner. The compound's mechanism appears to involve interference with viral entry or the transcription and processing of viral mRNA, leading to decreased viral protein synthesis .

Inhibition of Cyclooxygenase Enzymes

The compound has also been explored as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Modifications to the structure of similar sulfonamides have been shown to enhance their ability to induce apoptosis in cancer cells. This suggests that derivatives of this compound could be developed as anti-inflammatory or anticancer agents by optimizing their structural features .

Structural Biology Insights

Crystallography Studies

The structural characteristics of this compound have been elucidated through crystallography studies. The conformation of the N—H bond is syn to the 2-chloro group and anti to the 3-chloro group in the aniline ring. The molecule exhibits a bent structure at the sulfur atom with specific torsion angles that influence its biological activity .

Hydrogen Bonding Interactions

Intramolecular hydrogen bonding plays a crucial role in stabilizing the structure of this compound. The presence of N—H···Cl and N—H···O hydrogen bonds contributes to its crystal packing and overall stability . Understanding these interactions is essential for predicting how modifications to the compound might affect its biological activity.

Table 1: Summary of Antiviral Activity Studies

| Study | Virus Strain | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| H1N1 | 16.79 | Inhibition of viral entry and mRNA transcription | |

| H5N1 | Not specified | Reduction of viral protein expression |

Table 2: Structural Characteristics from Crystallography

| Parameter | Value |

|---|---|

| N—H Bond Conformation | Syn/Anti |

| Torsion Angle (C—SO₂—NH—C) | 66.4° |

| Dihedral Angle | 73.3° |

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Crystal System and Packing

The compound crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 9.036 Å, b = 11.694 Å, c = 13.690 Å, β = 100.588° . Key packing interactions include:

- N—H⋯O hydrogen bonds between sulfonamide groups.

- C—H⋯π interactions and π–π stacking (e.g., interplanar distance ~3.6 Å), stabilizing layered structures .

Comparisons with isomeric analogs:

Chlorine substituents enhance halogen bonding (C—Cl⋯π), while methyl groups favor C—H⋯O interactions .

Physicochemical Properties

Solubility and Stability

Chlorine atoms increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. Stability under physiological conditions is modulated by hydrogen-bonding networks in the crystal lattice .

Biological Activity

2,5-Dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in various biological contexts, particularly in relation to its antiviral and anticancer activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antiviral and anticancer properties.

Antiviral Activity

Research has shown that aryl sulfonamides can inhibit the entry and replication of viruses such as influenza. In a study involving primary human bronchial epithelial cells infected with the influenza virus, it was observed that the compound significantly decreased viral mRNA levels and protein expression in a dose-dependent manner, with an IC50 value of approximately 16.79 nM . This suggests that the compound may interfere with viral entry or mRNA transcription.

Anticancer Activity

The compound's anticancer properties have been evaluated against various cancer cell lines, including HeLa and HCT-116. In one study, derivatives of benzenesulfonamides exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cell lines . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhanced cytotoxicity, particularly when halogen groups were present .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of chlorine substituents on the phenyl rings enhances biological activity.

- The positioning of substituents plays a critical role; for instance, certain arrangements resulted in over ten-fold increases in potency compared to their unsubstituted counterparts .

- Modifications such as changing the sulfonamide linker or altering substituents at specific positions on the benzene ring can significantly impact both antiviral and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.